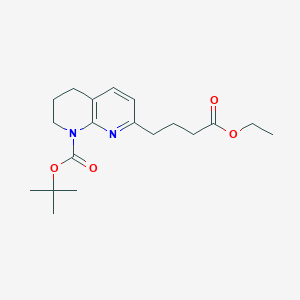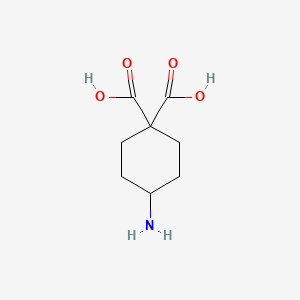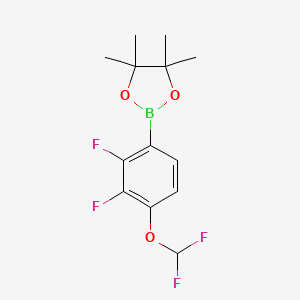
2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a boron-containing dioxaborolane ring and multiple fluorine atoms, which contribute to its distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of difluoromethoxy-substituted aromatic compounds with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions may yield difluoromethoxy-substituted phenylboranes.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity .
Major Products
The major products formed from these reactions include boronic acids, phenylboranes, and substituted aromatic compounds, which can be further utilized in various chemical syntheses and applications .
Applications De Recherche Scientifique
2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can modulate various biochemical pathways, such as enzyme inhibition or receptor binding, leading to its observed effects. The compound’s ability to form stable complexes with biological molecules underlies its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ethers: These compounds share the presence of fluorine atoms and exhibit similar reactivity and stability.
Difluoromethoxylated ketones: These compounds also contain difluoromethoxy groups and are used in similar synthetic applications.
Uniqueness
2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and multiple fluorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
1628442-57-8 |
|---|---|
Formule moléculaire |
C13H15BF4O3 |
Poids moléculaire |
306.06 g/mol |
Nom IUPAC |
2-[4-(difluoromethoxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-6-8(19-11(17)18)10(16)9(7)15/h5-6,11H,1-4H3 |
Clé InChI |
UPVKNVSDYAHBCG-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



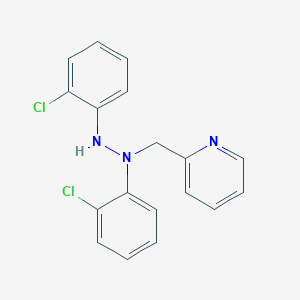
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
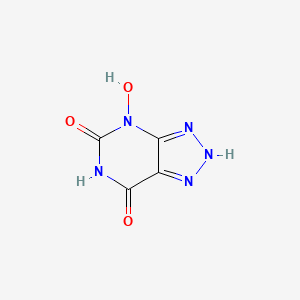
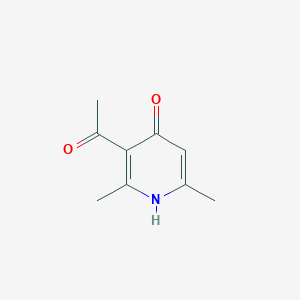
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

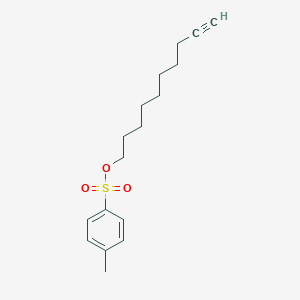

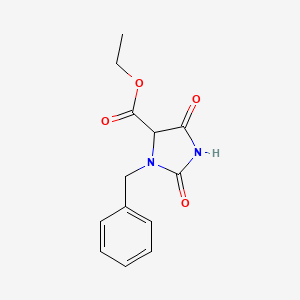
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

